7-Nitro-1H-indazol-4-amine is a compound belonging to the indazole family, characterized by its unique nitrogen-containing heterocyclic structure. Indazoles are recognized for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This specific compound has garnered interest due to its potential applications in medicinal chemistry and drug development.
7-Nitro-1H-indazol-4-amine can be classified as a nitro-substituted indazole derivative. Indazoles are typically synthesized from various precursors, including hydrazines and aromatic compounds. The presence of the nitro group at the 7-position enhances the compound's reactivity and biological activity, making it a subject of study in pharmacological research.
The synthesis of 7-nitro-1H-indazol-4-amine can be achieved through several methods, often involving the nitration of indazole derivatives followed by amination reactions. A typical synthetic route includes:
For example, one efficient method involves reducing 7-nitroindazole with stannous chloride in an alcohol solvent, yielding 7-aminoindazole derivatives with satisfactory yields .
7-Nitro-1H-indazol-4-amine participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 7-nitro-1H-indazol-4-amine is often linked to its interactions with biological targets, such as enzymes or receptors involved in disease processes. For instance, compounds containing indazole moieties have been shown to inhibit specific kinases or enzymes related to cancer progression or inflammation.
Data from studies indicate that the presence of the nitro group may enhance binding affinity or selectivity towards these targets, although specific mechanistic pathways require further elucidation through experimental research.
Relevant data from literature suggests that variations in substituents on the indazole ring can significantly influence these properties, impacting both solubility and reactivity profiles .
7-Nitro-1H-indazol-4-amine has potential applications in various fields:
Research continues to explore its full potential across these domains, emphasizing the importance of indazole derivatives in contemporary science .
7-Nitro-1H-indazol-4-amine represents a strategically functionalized derivative within the azole heterocyclic system. Its systematic IUPAC name denotes the parent 1H-indazole scaffold with unambiguous positioning of key substituents: a nitro group (-NO₂) at the 7-position and a primary amino group (-NH₂) at the 4-position of the bicyclic structure. The molecular formula is C₇H₆N₄O₂, with a calculated molar mass of 178.15 g/mol [1] . This compound belongs to the broader class of nitro-substituted indazoles characterized by an electron-deficient aromatic system fused with a pyrazole-type ring. The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups creates a distinctive push-pull electronic configuration that significantly influences its physicochemical behavior and reactivity patterns [1] [2].
Structural analysis reveals that the indazole core maintains near-planar geometry, with the nitro group at C7 and amino group at C4 positioned for potential intramolecular hydrogen bonding interactions. The compound exhibits tautomerism between 1H and 2H forms, though the 1H-tautomer predominates in solid state and solution. Crystallographic studies of analogous nitroindazoles indicate density values ranging from 1.525 to 1.631 g/cm³, with melting points typically exceeding 200°C due to strong intermolecular forces [2] . The molecule's dipole moment is substantially enhanced compared to unsubstituted indazole, with the nitro group contributing significantly to molecular polarity. This polarity profile translates to moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but limited water solubility [4].
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Melting Point (°C) |
---|---|---|---|---|---|
7-Nitro-1H-indazol-4-amine | 3718312 | C₇H₆N₄O₂ | 178.15 | 1.631 (predicted) | >250 (dec.) |
4-Nitro-1H-indazole | 2942-40-7 | C₇H₅N₃O₂ | 163.13 | 1.525±0.06 | 199-203 |
4-Methyl-5-nitro-1H-indazole | 101420-67-1 | C₈H₇N₃O₂ | 177.16 | - | 187-189 (lit.) |
6-Nitro-1H-indazol-3-amine | 1027259-01-3 | C₇H₆N₄O₂ | 178.15 | 1.631 (predicted) | - |
The exploration of nitroindazoles in medicinal chemistry originated in the mid-20th century following the isolation of naturally occurring indazole alkaloids, which stimulated synthetic efforts to replicate and modify this pharmacologically promising scaffold [4] [9]. Early research focused predominantly on simple nitroindazole derivatives as bioactive cores, with 4-nitro-1H-indazole (CAS 2942-40-7) emerging as a key synthetic target due to its straightforward preparation from indazole via direct nitration. This compound exhibited a melting point of 199-203°C and served as a crucial intermediate for more complex derivatives [2]. The strategic incorporation of both nitro and amino functionalities in the 7-nitro-1H-indazol-4-amine architecture represents a significant evolution in molecular design, enabling dual electronic modulation of the heterocyclic system for enhanced biological interactions [1] [6].
The development timeline reveals three distinct phases in nitroindazole research: (1) Initial exploration of monofunctionalized derivatives (1950s-1980s) focusing on antimicrobial and antiparasitic applications; (2) Bifunctionalization strategies (1990s-2010s) introducing complementary substituents to optimize electronic and steric properties; (3) Contemporary target-driven design (2010s-present) exploiting specific interactions with biological macromolecules. This compound occupies a pivotal position in the third phase, where its distinct substitution pattern enables binding to diverse enzyme targets through multiple interaction modes [6] [9]. The amino group at C4 provides a hydrogen-bond donor/acceptor capability, while the nitro group at C7 contributes to π-stacking interactions and serves as a masked aniline precursor through reduction.
Recent breakthroughs in cancer therapeutics have highlighted the significance of this molecular architecture, particularly in kinase inhibition. The structural analogy to N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine pan-HER inhibitors demonstrates how the indazol-4-amine core serves as a bioisostere for privileged pharmacophores in tyrosine kinase inhibitors [6]. Additionally, the electron-deficient nature of the nitroindazole system facilitates interactions with electron-rich regions of biological targets, a property exploited in the design of enzyme inhibitors targeting nitric oxide synthase and indoleamine 2,3-dioxygenase [4] [9]. The historical trajectory illustrates a continuous refinement from simple nitroheterocycles to strategically functionalized derivatives with enhanced target specificity and drug-like properties.
7-Nitro-1H-indazol-4-amine occupies a privileged position in contemporary heterocyclic chemistry due to its trifunctional reactivity profile and versatile applications in molecular construction. The compound serves as a polyvalent synthon where each functional group offers distinct transformation pathways: the aromatic nitro group undergoes reduction to amines, the C4-amino group participates in acylation/alkylation reactions, and the indazole nitrogen can be functionalized through N-alkylation or N-arylation [3] [4] . This multifaceted reactivity enables parallel diversification strategies for constructing compound libraries targeting structure-activity relationship studies in drug discovery programs. The strategic incorporation of both electron-donating (amino) and electron-withdrawing (nitro) substituents creates a polarized electronic environment that facilitates nucleophilic aromatic substitution at specific positions, particularly when activated by ortho-electron withdrawing groups [3].
The synthetic accessibility of this scaffold significantly enhances its research utility. Modern preparative routes typically employ iron/acetic acid reduction of the corresponding dinitro precursor or transition metal-catalyzed amination of 4-halo-7-nitroindazoles [3] . The crystalline nature of the compound enables purification through recrystallization, with characteristic melting points above 250°C (decomposition) providing a purity indicator. Advanced synthetic methodologies, including visible light-mediated reactions and flow chemistry approaches, have recently been applied to optimize its production and subsequent derivatization [4] [9].
Transformation | Reaction Conditions | Primary Applications | Strategic Advantage |
---|---|---|---|
Nitro Reduction | Fe/AcOH, H₂/Pd, or SnCl₂/HCl | Production of triaminoindazoles | Access to polyamine scaffolds for metal chelation |
Amino Group Acylation | Acid chlorides, anhydrides | Amide library synthesis | Enhanced pharmacokinetic properties |
Electrophilic Aromatic Substitution | Halogenation, nitration | Introduction of additional functionality | Precursors for cross-coupling reactions |
N1-Functionalization | Alkylation, arylation | Tuning solubility and target interactions | Modulation of physicochemical properties |
In materials science, this compound demonstrates exceptional potential as a precursor to high-energy density materials. The balanced oxygen content (≈36% by weight) and substantial enthalpy of formation (ΔHf > 250 kJ/mol) make it suitable for explosive formulations, though its primary research focus remains pharmaceutical applications . The molecular architecture facilitates π-stacking in solid-state configurations, influencing crystal packing density and thermal stability—critical parameters for energetic materials development. Computational studies using EXPLO 5.05 software predict detonation velocities exceeding 8000 m/s for metal salts derived from this scaffold, highlighting its versatility beyond medicinal chemistry . The compound's strategic importance is further amplified by its role in advancing fundamental understanding of azole reactivity patterns, particularly regarding tautomeric equilibria and substituent effects on aromaticity. This knowledge enables rational design of next-generation heterocyclic compounds with tailored properties for specific applications in catalysis, materials science, and pharmaceutical development.
Compound Name | Core Structure | Primary Therapeutic Target | Structural Relationship to 7-Nitro-1H-indazol-4-amine |
---|---|---|---|
N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine | Indazole-quinazoline hybrid | Pan-HER kinase inhibitor | Bioisosteric replacement potential at C4 position |
4-Fluoro-3-hydroxy-7-nitro-1H-indazole | Fluoro-nitroindazolone | Antimicrobial/anticancer | Shared nitroindazole core with complementary substituents |
1-Amino-3,5-dinitro-1,2,4-triazole | N-amino-dinitrotriazole | High-energy material precursor | Analogous push-pull electronic configuration |
5-Amino-3-nitro-1H-1,2,4-triazole | C-amino-nitrotriazole | Energetic material component | Similar bifunctionalization pattern |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: